N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide
Description
N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)15-12(17)10-4-3-5-11(6-10)16-7-13-14-8-16/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGTSOMBWOPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions, using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Ketones, alcohols.
Reduction: Amines, reduced triazole derivatives.
Substitution: Halogenated triazole derivatives, various substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to the suppression of cell growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
Benzamide Derivatives: Compounds such as N-(3-chlorophenyl)-3-(1,2,4-triazol-4-yl)benzamide.
Uniqueness
N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide stands out due to its specific combination of the triazole ring and benzamide group, which imparts unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.
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